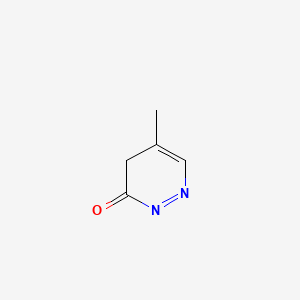

5-methylpyridazin-3(4H)-one

Beschreibung

BenchChem offers high-quality 5-methylpyridazin-3(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methylpyridazin-3(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methyl-4H-pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-4-2-5(8)7-6-3-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTFJNHLFIUKNCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=NC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20717340 | |

| Record name | 5-Methylpyridazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207175-12-9 | |

| Record name | 5-Methylpyridazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-methylpyridazin-3(4H)-one: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 5-methylpyridazin-3(4H)-one. While this compound is a valuable building block in medicinal and agricultural chemistry, detailed experimental data in the public domain is limited. Therefore, this document combines available information with well-established principles of pyridazinone chemistry to offer a robust resource for researchers.

Introduction: The Pyridazinone Core in Modern Chemistry

The pyridazinone moiety is a privileged scaffold in drug discovery, known for its wide range of biological activities.[1] The presence of nitrogen atoms and a keto group allows for hydrogen bonding and protonation, enabling interactions with various biological targets.[2] Derivatives of the pyridazinone core have shown promise as anti-inflammatory, anticancer, antimicrobial, cardiovascular, and central nervous system agents.[3] 5-methylpyridazin-3(4H)-one, as a simple substituted pyridazinone, serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic or agrochemical applications, particularly in the development of drugs for neurological disorders and as anti-inflammatory agents.[4][5]

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of 5-methylpyridazin-3(4H)-one

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂O | PubChem[6] |

| Molecular Weight | 110.11 g/mol | PubChem[6] |

| IUPAC Name | 5-methyl-4H-pyridazin-3-one | PubChem[6] |

| CAS Number | 1207175-12-9 | PubChem[6] |

| Appearance | Yellow solid | Chem-Impex[4] |

| Boiling Point (Predicted) | 163.8 ± 33.0 °C | ChemicalBook[7] |

| Density (Predicted) | 1.22 ± 0.1 g/cm³ | ChemicalBook[7] |

| logP (Predicted) | 0.4 | PubChem[6] |

Spectroscopic Characterization (Predicted)

Detailed experimental spectra for 5-methylpyridazin-3(4H)-one are not widely published. However, based on the analysis of related pyridazinone structures, the following spectral characteristics can be predicted.

The proton NMR spectrum is expected to show distinct signals corresponding to the methyl group, the methylene protons, and the vinyl proton. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the carbonyl group.

-

Methyl Protons (-CH₃): A singlet is expected around δ 2.0-2.3 ppm.

-

Methylene Protons (-CH₂-): A singlet is expected around δ 2.8-3.1 ppm.

-

Vinyl Proton (=CH-): A singlet is expected around δ 6.8-7.1 ppm.

-

Amide Proton (-NH-): A broad singlet, exchangeable with D₂O, is expected in the downfield region, typically δ 10.0-12.0 ppm.

The carbon NMR spectrum will reflect the electronic environment of each carbon atom. The carbonyl carbon will be the most downfield signal. Analysis of pyridazin-3(2H)-one provides a basis for these predictions.[3]

-

Methyl Carbon (-CH₃): Expected around δ 15-20 ppm.

-

Methylene Carbon (-CH₂-): Expected around δ 30-35 ppm.

-

Vinyl Carbon (=CH-): Expected around δ 125-130 ppm.

-

Quaternary Carbon (-C(CH₃)=): Expected around δ 140-145 ppm.

-

Carbonyl Carbon (C=O): Expected around δ 160-165 ppm.

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretch: A broad band in the region of 3100-3300 cm⁻¹.

-

C-H Stretch: Bands in the region of 2850-3000 cm⁻¹.

-

C=O Stretch (Amide): A strong, sharp band around 1650-1680 cm⁻¹.

-

C=C and C=N Stretches: Bands in the region of 1500-1600 cm⁻¹.

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 110. Common fragmentation patterns for pyridazinones involve the loss of CO, N₂, and cleavage of the ring.

Synthesis of 5-methylpyridazin-3(4H)-one

A common and straightforward method for the synthesis of 6-substituted dihydropyridazin-3(2H)-ones is the cyclocondensation of a γ-keto acid with hydrazine hydrate. For 5-methylpyridazin-3(4H)-one, the logical precursor is levulinic acid (4-oxopentanoic acid).

Caption: Proposed synthetic workflow for 5-methylpyridazin-3(4H)-one.

Experimental Protocol: Synthesis from Levulinic Acid

This protocol is based on established procedures for similar pyridazinone syntheses.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve levulinic acid (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 to 1.5 equivalents) dropwise. The reaction may be exothermic.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield 5-methylpyridazin-3(4H)-one as a solid.

Reactivity and Chemical Behavior

The reactivity of 5-methylpyridazin-3(4H)-one is governed by the interplay of its functional groups and the aromatic character of the pyridazinone ring.

Tautomerism

Pyridazin-3(4H)-ones can exist in tautomeric forms, including the lactam, lactim, and aromatic hydroxy-pyridazine forms. For 5-methylpyridazin-3(4H)-one, the lactam form is generally the most stable.

Reactions at the Nitrogen Atoms

-

N-Alkylation and N-Acylation: The nitrogen atoms of the pyridazinone ring can be alkylated or acylated using appropriate electrophiles under basic conditions. The regioselectivity of these reactions can be influenced by the reaction conditions.

-

Mannich Reaction: The N-H proton is acidic enough to participate in Mannich reactions with formaldehyde and a secondary amine to introduce an aminomethyl group.

Reactions at the Carbonyl Group

-

Chlorination: The carbonyl group can be converted to a chloro group using reagents like phosphorus oxychloride (POCl₃), yielding a 3-chloropyridazine derivative. This chloro-substituted product is a versatile intermediate for nucleophilic substitution reactions.

Reactions involving the Methylene Group

-

Condensation Reactions: The methylene group adjacent to the carbonyl (at the C4 position) can be deprotonated under strongly basic conditions, and the resulting carbanion can react with electrophiles such as aldehydes in an aldol-type condensation.

Caption: Relationship between the core structure and its applications.

Biological and Medicinal Chemistry Context

The pyridazinone scaffold is of significant interest to medicinal chemists. While specific biological activity data for 5-methylpyridazin-3(4H)-one is not widely reported, its derivatives are explored for various therapeutic applications.

-

Neurological Disorders: As a key intermediate, this compound is utilized in the synthesis of molecules targeting neurological pathways.[4]

-

Anti-inflammatory Activity: Pyridazinone derivatives have been investigated as anti-inflammatory agents, and 5-methylpyridazin-3(4H)-one serves as a starting material for such compounds.[4]

-

Agrochemicals: The pyridazinone ring is present in some herbicides and pesticides. 5-methylpyridazin-3(4H)-one can be used in the formulation of new agrochemicals.[4]

Conclusion

5-methylpyridazin-3(4H)-one is a heterocyclic compound with a foundation in the well-established and biologically significant pyridazinone class. While detailed experimental characterization is not extensively available in the public domain, this guide provides a comprehensive overview of its known and predicted properties, a plausible synthetic route, and its reactivity. For researchers and scientists in drug discovery and development, 5-methylpyridazin-3(4H)-one represents a versatile building block for the creation of novel compounds with potential therapeutic and agricultural applications.

References

-

Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (n.d.). SciSpace. Retrieved January 16, 2026, from [Link]

-

5-methylpyridazin-3(4H)-one. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (2021). Molecules. Retrieved January 16, 2026, from [Link]

-

Synthesis of pyrazolo(3,4-d)pyridazines from 5-(1-methylhydrazino)pyridazines by means of the Vilsmeier-Haack reaction. (1985). Chemical and Pharmaceutical Bulletin. Retrieved January 16, 2026, from [Link]

-

An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. (1980). Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 16, 2026, from [Link]

-

4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one. (2024). Molbank. Retrieved January 16, 2026, from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2022). Molecules. Retrieved January 16, 2026, from [Link]

-

Pyridazine. (n.d.). NIST WebBook. Retrieved January 16, 2026, from [Link]

-

1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. (2011). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved January 16, 2026, from [Link]

-

4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one. (2024). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. (2021). Molecules. Retrieved January 16, 2026, from [Link]

-

4-Methylpyridazine. (n.d.). NIST WebBook. Retrieved January 16, 2026, from [Link]

-

Aminopyridazine. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5-n)Fe(CO)2R]. (2022). Chemistry – A European Journal. Retrieved January 16, 2026, from [Link]

-

Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. (2008). Molecules. Retrieved January 16, 2026, from [Link]

-

Synthesis of Phenylhydrazone of 5-Acetyl-3-(Methylsulfanyl)-1,2,4-Triazine and 3-Methyl-5-(Methylsulfanyl)-1-Phenyl-1H-Pyrazolo[4,3-e][1][2][4]Triazine from Pivotal Intermediate. (2005). Molbank. Retrieved January 16, 2026, from [Link]

-

4,5-Dichloro-2-methyl-3(2H)-pyridazinone. (n.d.). SpectraBase. Retrieved January 16, 2026, from [Link]

-

7-(4-Chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one: synthesis, solvatomorphism, in vitro anti-inflammatory and cytotoxic activity studies and in silico analysis. (2025). Acta Crystallographica Section C: Structural Chemistry. Retrieved January 16, 2026, from [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. chemimpex.com [chemimpex.com]

- 5. preprints.org [preprints.org]

- 6. 5-methylpyridazin-3(4H)-one | C5H6N2O | CID 55280243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Methylpyridazin-3(4H)-one CAS#: 1207175-12-9 [m.chemicalbook.com]

An In-Depth Technical Guide to the Mechanism of Action of 5-Methylpyridazin-3(4H)-one and Its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This guide provides a comprehensive technical overview of the mechanistic pathways associated with the 5-methylpyridazin-3(4H)-one scaffold. Rather than focusing on the parent compound, which primarily serves as a key synthetic intermediate, this document delves into the diverse and potent mechanisms of action exhibited by its derivatives, reflecting the true value of this "wonder nucleus" in modern pharmacology.[1]

Introduction: The 5-Methylpyridazin-3(4H)-one Scaffold

5-Methylpyridazin-3(4H)-one is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry.[2] While exhibiting limited intrinsic biological activity, its true significance lies in its role as a versatile and highly adaptable scaffold for the synthesis of a wide array of pharmacologically active derivatives.[2][3] The inherent stability and reactivity of the pyridazinone ring system allow for facile chemical modifications, leading to the development of compounds with diverse therapeutic applications, including those targeting neurological disorders, inflammation, cardiovascular diseases, and cancer.[2][4][5]

This guide will elucidate the core mechanisms of action not of the parent compound itself, but of the key derivatives synthesized from it, providing researchers and drug developers with a foundational understanding of the therapeutic potential unlocked by this remarkable chemical starting point.

A Versatile Scaffold for Diverse Pharmacological Intervention

The pyridazinone nucleus is considered a "privileged" structure in drug discovery, capable of interacting with a multitude of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels.[4] The derivatization of the 5-methylpyridazin-3(4H)-one core allows for the fine-tuning of molecular properties to achieve high affinity and selectivity for specific biological targets. The following sections will explore the primary mechanisms of action of these derivatives, categorized by their major therapeutic areas.

Cardiovascular Effects: Modulation of Vascular Tone and Cardiac Contractility

Derivatives of 5-methylpyridazin-3(4H)-one have been extensively investigated for their cardiovascular effects, particularly as vasodilators and inotropic agents.[4]

2.1.1 Phosphodiesterase III (PDE3) Inhibition:

A prominent mechanism of action for several cardiotonic pyridazinone derivatives is the selective inhibition of phosphodiesterase III (PDE3).[6] PDE3 is an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells.

-

Mechanism: By inhibiting PDE3, these derivatives prevent the breakdown of cAMP, leading to its accumulation within the cell.[6]

-

In cardiac muscle , elevated cAMP levels activate protein kinase A (PKA), which phosphorylates L-type calcium channels, leading to increased calcium influx and enhanced myocardial contractility (a positive inotropic effect).

-

In vascular smooth muscle , increased cAMP and PKA activation lead to the phosphorylation and inactivation of myosin light chain kinase (MLCK), resulting in smooth muscle relaxation and vasodilation.

-

Signaling Pathway: PDE3 Inhibition by Pyridazinone Derivatives

Caption: PDE3 inhibition by pyridazinone derivatives.

2.1.2 Vasorelaxation via eNOS and Calcium Signaling:

Other pyridazinone derivatives exert their vasodilatory effects through mechanisms independent of PDE inhibition. These often involve the modulation of endothelial nitric oxide synthase (eNOS) and intracellular calcium signaling.[7][8]

-

Mechanism: Certain derivatives have been shown to increase the expression of eNOS mRNA, leading to elevated production of nitric oxide (NO) in endothelial cells.[7][8] NO then diffuses into adjacent smooth muscle cells, where it activates guanylate cyclase, increasing cyclic guanosine monophosphate (cGMP) levels and promoting vasorelaxation. Additionally, some derivatives may directly inhibit the inositol triphosphate (IP3)-induced release of calcium from the sarcoplasmic reticulum in smooth muscle cells, further contributing to vasodilation.[7]

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

The pyridazinone scaffold is a promising starting point for the development of novel anti-inflammatory agents.[1][9]

2.2.1 Phosphodiesterase IV (PDE4) Inhibition:

A primary anti-inflammatory mechanism for a class of pyridazinone derivatives is the inhibition of PDE4.[10] PDE4 is the predominant PDE isoform in many inflammatory cells, including macrophages, neutrophils, and T-cells, where it regulates cAMP levels.

-

Mechanism: By inhibiting PDE4, these compounds increase intracellular cAMP.[10] Elevated cAMP levels activate PKA, which in turn phosphorylates and inactivates transcription factors such as NF-κB. This leads to a downstream reduction in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines (e.g., IL-8).[10]

Signaling Pathway: Anti-inflammatory Effects of PDE4 Inhibition

Caption: PDE4 inhibition by pyridazinone derivatives.

2.2.2 Other Anti-inflammatory Mechanisms:

-

Cyclooxygenase-2 (COX-2) Inhibition: Some pyridazinone derivatives have been reported to act as selective COX-2 inhibitors, which is the mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs).[11]

-

N-formyl Peptide Receptor (FPR) Modulation: Certain derivatives can modulate the activity of FPRs on leukocytes, which are involved in chemotaxis and the inflammatory response.[12]

Central Nervous System (CNS) Effects

5-Methylpyridazin-3(4H)-one is a valuable intermediate for synthesizing compounds with CNS activity.[2][3]

-

Histamine H3 Receptor Inverse Agonism: A notable mechanism in this area is histamine H3 receptor inverse agonism.[13] The H3 receptor is an autoreceptor that inhibits the synthesis and release of histamine and other neurotransmitters in the brain. By acting as inverse agonists, certain 4,5-dihydropyridazin-3-one derivatives can block this autoinhibition, leading to increased levels of histamine and other neurotransmitters, which promotes wakefulness.[13]

Anticancer Activity: Targeting Tumor Growth and the Tumor Microenvironment

The pyridazinone scaffold has been utilized to develop a range of anticancer agents with diverse mechanisms of action.[4]

-

Enzyme Inhibition: Derivatives have been shown to inhibit various enzymes crucial for cancer cell proliferation and survival, including PARP, DHFR, B-RAF, BTK, FGFR, and FER.[4]

-

Ecto-5'-nucleotidase (CD73) Inhibition: A more recent and promising mechanism is the inhibition of CD73.[14] CD73 is an enzyme that is often overexpressed on the surface of cancer cells and contributes to an immunosuppressive tumor microenvironment by converting AMP to adenosine. By inhibiting CD73, pyridazinone derivatives can reduce the production of immunosuppressive adenosine, thereby enhancing the anti-tumor immune response.[14]

Experimental Protocols for Mechanistic Elucidation

To investigate the mechanisms of action of pyridazinone derivatives, a variety of in vitro, ex vivo, and in silico methods are employed. Below are representative protocols for key assays.

Protocol: In Vitro Phosphodiesterase (PDE) Inhibition Assay

This protocol describes a fluorescence polarization-based assay to determine the inhibitory activity of a test compound against a specific PDE isoform (e.g., PDE3 or PDE4).

Workflow: PDE Inhibition Assay

Caption: Workflow for a PDE inhibition assay.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test pyridazinone derivative in 100% DMSO.

-

Prepare serial dilutions of the test compound in assay buffer.

-

Prepare a solution of the recombinant human PDE enzyme (e.g., PDE4B) in assay buffer.

-

Prepare a solution of a fluorescently labeled cAMP substrate (e.g., FAM-cAMP) in assay buffer.

-

-

Assay Procedure:

-

Add 5 µL of the diluted test compound or vehicle (for control wells) to the wells of a low-volume 384-well plate.

-

Add 5 µL of the PDE enzyme solution to all wells.

-

Initiate the reaction by adding 5 µL of the FAM-cAMP substrate solution to all wells.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Detection:

-

Stop the enzymatic reaction by adding 5 µL of a binding agent solution (e.g., beads coated with an anti-cAMP antibody). This agent will bind to the unhydrolyzed FAM-cAMP.

-

Incubate for another 60 minutes to allow for binding equilibrium.

-

Read the plate on a fluorescence polarization plate reader. A high FP signal indicates that the FAM-cAMP has not been hydrolyzed and is bound to the larger binding agent (i.e., the enzyme was inhibited). A low FP signal indicates that the FAM-cAMP was hydrolyzed by the active enzyme.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol: Cell-Based Assay for Anti-inflammatory Activity

This protocol describes the measurement of TNF-α production in lipopolysaccharide (LPS)-stimulated human primary macrophages.

Step-by-Step Methodology:

-

Cell Culture:

-

Culture human primary macrophages in appropriate cell culture medium.

-

Plate the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the pyridazinone test compound in cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control.

-

Pre-incubate the cells with the compound for 1 hour at 37°C and 5% CO2.

-

-

Stimulation:

-

Stimulate the cells by adding 10 µL of LPS (final concentration of 100 ng/mL) to each well (except for the unstimulated control wells).

-

Incubate the plate for 18 hours at 37°C and 5% CO2.

-

-

Cytokine Measurement:

-

Centrifuge the plate to pellet the cells.

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of TNF-α production for each compound concentration compared to the LPS-stimulated vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Protocol: Ex Vivo Vasorelaxation Assay

This protocol describes the evaluation of the vasorelaxant effect of a pyridazinone derivative on isolated rat thoracic aortic rings.

Step-by-Step Methodology:

-

Tissue Preparation:

-

Humanely euthanize a rat and carefully dissect the thoracic aorta.

-

Place the aorta in cold Krebs-Henseleit buffer.

-

Clean the aorta of adhering connective tissue and cut it into rings of 2-3 mm in length.

-

-

Organ Bath Setup:

-

Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Connect the rings to an isometric force transducer to record changes in tension.

-

Allow the rings to equilibrate for 60 minutes under a resting tension of 1.5 g, replacing the buffer every 15 minutes.

-

-

Contraction and Relaxation:

-

Induce a sustained contraction in the aortic rings by adding a submaximal concentration of a vasoconstrictor, such as phenylephrine.

-

Once the contraction has stabilized, add cumulative concentrations of the pyridazinone test compound to the organ bath.

-

Record the relaxation response at each concentration.

-

-

Data Analysis:

-

Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine.

-

Plot the percentage of relaxation against the logarithm of the compound concentration to generate a concentration-response curve.

-

Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).

-

Quantitative Data Summary

The following table summarizes the reported biological activities of representative pyridazinone derivatives, demonstrating the potency that can be achieved through derivatization of the core scaffold.

| Derivative Class | Target | Representative Compound | Activity (IC50/EC50) | Reference |

| Cardiovascular | PDE3 | M-2 (Metabolite) | Potent inhibitor (more potent than milrinone) | [6] |

| Vasorelaxation | Compound 5e | EC50 = 0.0025 µM | [7][8] | |

| Vasorelaxation | Compound 18 | EC50 = 1.204 µM | [4] | |

| Anti-inflammatory | PDE4B | 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | 43% inhibition @ 20 µM | [10] |

| Anticancer | CD73 | Compound 35j | IC50 = 1.2 nM | [14] |

Conclusion

5-Methylpyridazin-3(4H)-one is a cornerstone of modern medicinal chemistry, not for its own biological activity, but for the vast therapeutic potential it unlocks as a synthetic intermediate. The derivatives of this scaffold have been shown to modulate a wide range of biological targets with high potency and selectivity, leading to significant advances in the development of novel therapeutics for cardiovascular diseases, inflammation, CNS disorders, and cancer. The diverse mechanisms of action, from enzyme inhibition (PDEs, CD73) to receptor modulation (H3 receptors), underscore the remarkable versatility of the pyridazinone core. This guide has provided a comprehensive overview of these mechanisms and the experimental approaches used to elucidate them, offering a solid foundation for researchers and drug developers working with this important class of compounds.

References

- Chem-Impex. (n.d.). 5-Methylpyridazin-3(4H)-one.

- Allam, E. A., et al. (2022).

- Allart-Simon, I., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(4), 584-592.

- Ishimori, T., et al. (1994). Cardiac effects of the novel pyridazinone derivative... and its metabolite in isolated heart preparations of guinea pigs and dogs. Arzneimittelforschung, 44(5), 583-588.

- Abd-Rabo, Z. S., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2169601.

- US Biological. (n.d.). 5-Methylpyridazin-3(4H)-one.

- PubChem. (n.d.). 5-methylpyridazin-3(4H)-one.

- Allam, E. A., et al. (2022).

- Semantic Scholar. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

- Ghandi, M., & Chen, Y. (2020). Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening.

- A-Alpha Aesar. (n.d.). 5-Methylpyridazin-3(4H)-one.

- SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

- Szafrański, K., et al. (2023). 7-(4-Chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one: synthesis, solvatomorphism, in vitro anti-inflammatory and cytotoxic activity studies and in silico analysis. Acta Crystallographica Section C, 79(Pt 4), 198-211.

- SciSpace. (n.d.). Pyridazin-3(2H)

- Journal of Chemical Technology and Metallurgy. (2024). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT.

- Wang, Y., et al. (2023). Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. Journal of Medicinal Chemistry, 66(20), 13891-13911.

- Amin, E., et al. (2010). Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities. Archives of Pharmacal Research, 33(1), 25-46.

- Kandeel, M. M., et al. (2010). Synthesis and anti-inflammatory activities of N4,N5-disubstituted-3-methyl- H-pyrazolo[3,4-c]pyridazines. Archiv der Pharmazie, 343(11), 631-636.

- Gessi, S., et al. (2022).

- Hudkins, R. L., et al. (2012). 4,5-dihydropyridazin-3-one derivatives as histamine H₃ receptor inverse agonists. Bioorganic & Medicinal Chemistry Letters, 22(1), 194-198.

- ResearchGate. (n.d.). Synthesis and anti-inflammatory activities of N-4,N-5-disubstituted-3-methyl-1H-pyrazolo[3,4-c]pyridazines.

Sources

- 1. sarpublication.com [sarpublication.com]

- 2. chemimpex.com [chemimpex.com]

- 3. ceo-web.parra.catholic.edu.au [ceo-web.parra.catholic.edu.au]

- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cardiac effects of the novel pyridazinone derivative 6-[4-[2-[3-(5-chloro-2-cyanophenoxy)-2-hydroxypropylamino]- 2- methylpropylamino]phenyl]-4,5-dihydro-5-methyl-3(2H) pyridazinone monoethyl maleate and its metabolite in isolated heart preparations of guinea pigs and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. scispace.com [scispace.com]

- 10. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 7-(4-Chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one: synthesis, solvatomorphism, in vitro anti-inflammatory and cytotoxic activity studies and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. 4,5-dihydropyridazin-3-one derivatives as histamine H₃ receptor inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Methylpyridazin-3(4H)-one

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: The Pyridazinone Core - A Privileged Scaffold in Modern Drug Discovery

The pyridazinone moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable ability to interact with a diverse array of biological targets.[1][2] This versatile heterocyclic system is at the heart of numerous therapeutic agents with applications spanning cardiovascular diseases, oncology, inflammation, and infectious diseases.[2] The inherent chemical features of the pyridazinone ring, including its capacity for hydrogen bonding, dipole-dipole interactions, and π-stacking, render it an ideal framework for the design of potent and selective modulators of biological function. The strategic substitution of the pyridazinone core allows for the fine-tuning of its physicochemical and pharmacokinetic properties, making it a highly sought-after template in the development of novel therapeutics. This guide provides a comprehensive overview of the synthesis and characterization of a fundamental pyridazinone derivative, 5-methylpyridazin-3(4H)-one, offering a practical and scientifically grounded resource for researchers in the field.

I. Strategic Synthesis of 5-Methylpyridazin-3(4H)-one: A Two-Step Approach

The synthesis of 5-methylpyridazin-3(4H)-one is most effectively achieved through a robust two-step synthetic sequence commencing with the readily available and bio-renewable starting material, levulinic acid. This strategy involves an initial condensation reaction to form the dihydro-pyridazinone intermediate, followed by a subsequent dehydrogenation to yield the target aromatic system.

Step 1: Synthesis of the Dihydro Intermediate: 6-Methyl-4,5-dihydropyridazin-3(2H)-one

The initial and critical step in this synthesis is the cyclocondensation of levulinic acid with hydrazine hydrate. This reaction proceeds readily to form the stable six-membered heterocyclic intermediate, 6-methyl-4,5-dihydropyridazin-3(2H)-one.

The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine onto the ketone carbonyl of levulinic acid. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine moiety attacks the carboxylic acid, leading to the formation of a cyclic hydrazide after dehydration. The choice of hydrazine hydrate is critical as it serves as the binucleophilic component necessary for the formation of the pyridazinone ring. The reaction is typically carried out in a protic solvent, such as ethanol or water, to facilitate proton transfer and the subsequent dehydration steps.[3][4]

Materials:

-

Levulinic acid

-

Hydrazine hydrate (80% solution in water)

-

Ethanol

-

Ice

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add levulinic acid and ethanol.

-

Slowly add hydrazine hydrate to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for a period of 4 hours.[3]

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

Pour the cooled reaction mixture onto ice with stirring.

-

The solid precipitate of 6-methyl-4,5-dihydropyridazin-3(2H)-one is then collected by vacuum filtration.

-

The crude product can be purified by recrystallization from methanol to yield colorless crystals.[3]

Step 2: Dehydrogenation to 5-Methylpyridazin-3(4H)-one

The second step involves the aromatization of the dihydropyridazinone ring to furnish the final product, 5-methylpyridazin-3(4H)-one. This is achieved through a dehydrogenation reaction.

The dehydrogenation of the 4,5-dihydro-pyridazinone ring introduces a double bond, resulting in the formation of the more thermodynamically stable aromatic pyridazinone system. A variety of dehydrogenating agents can be employed for this transformation. A common and effective method involves the use of a mild oxidizing agent. The choice of the dehydrogenating agent and reaction conditions is crucial to ensure selective oxidation without over-oxidation or side reactions.

Materials:

-

6-Methyl-4,5-dihydropyridazin-3(2H)-one

-

A suitable dehydrogenating agent (e.g., elemental sulfur, palladium on carbon with a hydrogen acceptor, or a mild chemical oxidant)

-

A high-boiling inert solvent (e.g., diphenyl ether or xylene)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a means to trap any evolved gases, combine 6-methyl-4,5-dihydropyridazin-3(2H)-one and the chosen dehydrogenating agent in the high-boiling solvent.

-

Heat the reaction mixture to a temperature sufficient to initiate the dehydrogenation reaction and maintain for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and dilute with a suitable organic solvent.

-

Filter the mixture to remove any solid byproducts or catalyst.

-

The filtrate is then concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 5-methylpyridazin-3(4H)-one.

II. Rigorous Characterization of 5-Methylpyridazin-3(4H)-one

The unambiguous identification and confirmation of the structure of the synthesized 5-methylpyridazin-3(4H)-one, as well as its dihydro- intermediate, is paramount. A multi-technique approach employing spectroscopic methods is essential for a comprehensive characterization.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂O | [5] |

| Molecular Weight | 110.11 g/mol | [5] |

| Appearance | White to yellow solid | [5] |

| Melting Point | 151-153 °C | [5] |

Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are indispensable for confirming the synthesis of the target compound and its intermediate.

¹H NMR Spectroscopy:

-

6-Methyl-4,5-dihydropyridazin-3(2H)-one: The ¹H NMR spectrum is expected to show a singlet for the methyl protons, and two multiplets for the methylene protons of the dihydro-pyridazinone ring. A broad singlet corresponding to the N-H proton will also be present.

-

5-Methylpyridazin-3(4H)-one: The ¹H NMR spectrum of the final product will be significantly different. It is characterized by a singlet for the methyl protons, two singlets for the vinyl protons on the pyridazinone ring, and a broad singlet for the N-H proton.[5] The disappearance of the upfield methylene signals and the appearance of downfield vinyl signals are clear indicators of the successful dehydrogenation.

¹³C NMR Spectroscopy:

-

6-Methyl-4,5-dihydropyridazin-3(2H)-one: The ¹³C NMR spectrum will display signals for the methyl carbon, the two methylene carbons, the quaternary carbon attached to the methyl group, and the carbonyl carbon.[3]

-

5-Methylpyridazin-3(4H)-one: The aromatization of the ring will result in the appearance of signals for the two sp² hybridized carbons of the double bond, in addition to the signals for the methyl carbon, the quaternary carbon, and the carbonyl carbon.

IR spectroscopy is a rapid and effective method for identifying key functional groups present in a molecule.

-

Key Vibrational Frequencies: The IR spectrum of 5-methylpyridazin-3(4H)-one will exhibit a strong absorption band corresponding to the C=O stretching of the amide carbonyl group, typically in the range of 1650-1680 cm⁻¹. A broad absorption band in the region of 3100-3300 cm⁻¹ is indicative of the N-H stretching vibration. The presence of C=C stretching vibrations in the aromatic region (around 1600 cm⁻¹) further confirms the structure.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

-

Expected Fragmentation: For 5-methylpyridazin-3(4H)-one, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern can provide additional structural information.

III. Conclusion and Future Perspectives

This technical guide has outlined a reliable and well-documented synthetic route to 5-methylpyridazin-3(4H)-one, a valuable building block in the field of medicinal chemistry. The two-step synthesis starting from levulinic acid is both efficient and utilizes a bio-based starting material. The comprehensive characterization protocol detailed herein provides a self-validating system to ensure the identity and purity of the final compound. For researchers and drug development professionals, a thorough understanding of the synthesis and characterization of such fundamental heterocyclic scaffolds is paramount for the successful design and development of novel therapeutic agents. The principles and techniques described in this guide are broadly applicable to the synthesis and analysis of a wide range of pyridazinone derivatives, paving the way for future innovations in this exciting area of chemical and pharmaceutical research.

IV. References

-

6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one. (2011). National Center for Biotechnology Information. [Link]

-

Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. (2023). RSC Publishing. [Link]

-

6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H). (2011). National Center for Biotechnology Information. [Link]

-

2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. (2018). MDPI. [Link]

-

Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[3][4][6]triazine-6-carbonitrile (MGL-3196). (2019). ACS Publications. [Link]

-

Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2025). PubMed Central. [Link]

-

13 C-NMR data of compounds 1-3, 5 and 6 (MeOH-d 4 , 125 MHz, δ ppm). (2020). ResearchGate. [Link]

-

2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. (2018). Semantic Scholar. [Link]

-

Levulinic acid as a bridge molecule connecting biorefinery and petroleum refining. (2019). ScienceDirect. [Link]

-

Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (2014). SciSpace. [Link]

-

6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one. (n.d.). Pharmaffiliates. [Link]

-

An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2023). National Center for Biotechnology Information. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4,5-Dihydro-6-methylpyridazin-3(2H)-one synthesis - chemicalbook [chemicalbook.com]

- 5. 5-Methyl-3(2H)-pyridazinone | 54709-94-3 [chemicalbook.com]

- 6. 6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical studies on 5-methylpyridazin-3(4H)-one

An In-depth Technical Guide to the Theoretical Studies of 5-methylpyridazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylpyridazin-3(4H)-one is a heterocyclic compound that serves as a crucial scaffold in the development of novel therapeutic agents and agrochemicals.[1][2] Its structural and electronic properties are pivotal to its biological activity and reactivity. Theoretical and computational studies provide an indispensable framework for understanding these properties at a molecular level, offering predictive insights that accelerate research and development. This guide details the application of modern computational chemistry techniques, primarily Density Functional Theory (DFT), to elucidate the molecular geometry, tautomeric stability, spectroscopic signatures, and electronic characteristics of 5-methylpyridazin-3(4H)-one. By integrating principles from quantum mechanics with practical applications, we present a comprehensive overview for professionals seeking to leverage computational tools in the rational design of pyridazinone-based molecules.

Introduction: The Significance of the Pyridazinone Core

The pyridazinone ring system is a "privileged scaffold" in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities, including antibacterial, antihypertensive, anti-inflammatory, and anticancer properties.[3][4] The specific compound, 5-methylpyridazin-3(4H)-one (PubChem CID: 55280243), represents a fundamental building block within this class.[5] Its strategic methylation at the C5 position influences its electronic distribution and steric profile, providing a vector for further functionalization.

Theoretical studies are paramount for several reasons:

-

Predictive Power: They allow for the in silico evaluation of molecular properties before undertaking costly and time-consuming synthesis.

-

Mechanistic Insight: Computational models can reveal the underlying electronic and structural reasons for a molecule's observed reactivity and spectroscopic behavior.

-

Tautomerism: Pyridazinones can exist in multiple tautomeric forms, which often possess different biological activities. Theoretical calculations can accurately predict the most stable tautomer in various environments, a critical factor for understanding receptor-ligand interactions.[6]

This guide will explore the core theoretical methodologies applied to 5-methylpyridazin-3(4H)-one, providing a blueprint for its computational characterization.

Foundational Theory: Computational Methodologies

The cornerstone of modern theoretical studies on organic molecules is Density Functional Theory (DFT) . DFT offers a favorable balance between computational cost and accuracy, making it the method of choice for systems of this size.[7]

The DFT Approach: Functionals and Basis Sets

The accuracy of a DFT calculation is determined by the choice of the exchange-correlation functional and the basis set.

-

Functionals: For pyridazinone derivatives, the B3LYP hybrid functional is widely used and has been shown to provide reliable results for geometry optimization and electronic properties.[3] It incorporates a portion of the exact Hartree-Fock exchange, improving its accuracy over simpler functionals.

-

Basis Sets: The Pople-style basis set 6-311++G(d,p) is a robust choice.[7][8] It is a triple-zeta basis set that includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to allow for non-spherical electron density distribution, which is essential for describing π-systems and polar bonds.

Simulating Spectroscopic Data

Computational methods can predict various spectroscopic properties, providing a powerful tool for structure verification and interpretation of experimental data.

-

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts, offering excellent correlation with experimental values.[9]

-

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is employed to calculate electronic excitation energies, which correspond to the absorption bands observed in UV-Vis spectroscopy.[8] This helps in understanding the nature of electronic transitions, such as n→π* or π→π*.

Standard Computational Workflow

The process of a theoretical investigation follows a logical sequence, ensuring that all subsequent calculations are based on a stable, realistic molecular structure.

Caption: A standard workflow for the theoretical analysis of a molecule.

Core Investigation: Properties of 5-methylpyridazin-3(4H)-one

Tautomeric Landscape

A critical aspect of pyridazinone chemistry is its potential for proton tautomerism. 5-methylpyridazin-3(4H)-one can theoretically exist in at least three low-energy forms. The relative stability of these tautomers dictates the molecule's predominant form in solution and its interaction with biological targets. Quantum chemical evaluation of the energies of all possible tautomers is a reliable approach to understanding these structural preferences.[10]

Caption: Tautomeric forms of 5-methylpyridazin-3-one.

DFT calculations consistently show that for pyridazinones, the amide forms (4H-one and 2H-one) are significantly more stable than the aromatic hydroxy (OH) form. The 4H-one tautomer is generally the ground state structure, though the 2H-one form may be very close in energy and accessible at room temperature.

| Tautomer | Common Name | Predicted Relative Energy (kcal/mol) | Key Feature |

| 5-methylpyridazin-3(4H)-one | Lactam / Amide | 0.00 (Reference) | Most stable form |

| 5-methylpyridazin-3(2H)-one | Lactam / Amide | 0.5 - 2.0 | Slightly higher energy isomer |

| 5-methyl-3-hydroxypyridazine | Lactim / Enol | 5.0 - 10.0 | Aromatic, but less stable |

| Note: Relative energies are representative values derived from DFT calculations on similar systems. |

Predicted Spectroscopic Signatures

Theoretical calculations provide a powerful means to assign experimental spectra. The following tables summarize the expected spectroscopic data for the most stable 4H-one tautomer.

Table 1: Predicted Major FT-IR Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹, scaled) | Expected Intensity |

|---|---|---|

| N-H Stretch | 3200 - 3400 | Medium-Strong |

| C-H Stretch (Aromatic & Methyl) | 2950 - 3100 | Medium |

| C=O Stretch (Amide) | 1660 - 1690 | Very Strong |

| C=N Stretch | 1600 - 1640 | Medium |

| C=C Stretch | 1550 - 1600 | Medium |

| N-H Bend | 1500 - 1550 | Medium |

Note: Calculated frequencies are often systematically higher than experimental ones and require scaling for accurate comparison.[8]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (GIAO Method)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C3 (C=O) | - | ~165.2 |

| C4 (CH₂) | ~2.8 | ~30.5 |

| C5 (C-CH₃) | - | ~145.1 |

| C6 (CH) | ~7.5 | ~130.8 |

| CH₃ | ~2.2 | ~18.7 |

| N2-H | ~11.5 | - |

Note: Chemical shifts are relative to TMS and are sensitive to solvent effects.

Frontier Molecular Orbitals and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior.[11]

-

HOMO: Represents the ability to donate an electron. For 5-methylpyridazin-3(4H)-one, the HOMO is expected to be distributed over the π-system of the ring, particularly the C=C double bond and the nitrogen atoms.

-

LUMO: Represents the ability to accept an electron. The LUMO is typically centered on the electron-deficient parts of the molecule, primarily the C=O and C=N bonds.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO correlates with the chemical stability and reactivity of the molecule. A larger gap implies higher stability.

Molecular Electrostatic Potential (MEP) An MEP map provides a visual representation of the charge distribution. For 5-methylpyridazin-3(4H)-one, the MEP would show:

-

Negative Potential (Red): Concentrated around the carbonyl oxygen atom, indicating the primary site for electrophilic attack and hydrogen bond acceptance.

-

Positive Potential (Blue): Located around the N-H proton, identifying it as the primary hydrogen bond donor site.

-

Neutral/Slightly Negative (Green/Yellow): Spread across the carbon framework of the ring.

Caption: MEP map identifying reactive sites on the molecule.

Conclusion and Future Directions

Theoretical studies provide a robust and predictive lens through which to examine 5-methylpyridazin-3(4H)-one. DFT calculations reliably establish the 4H-amide tautomer as the most stable form and offer precise predictions of its spectroscopic signatures, which are invaluable for experimental characterization. Furthermore, analysis of frontier orbitals and the molecular electrostatic potential map reveals the molecule's inherent reactivity, guiding the rational design of new derivatives for pharmaceutical and agricultural applications.[1]

The methodologies outlined in this guide serve as a template for the in silico investigation of novel pyridazinone compounds. By computationally screening for desired electronic properties, stability, and potential reactivity, researchers can prioritize synthetic targets, ultimately saving significant time and resources in the discovery pipeline.

References

-

Al-Ghorbani, M., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Available at: [Link]

-

Olasunkanmi, L. A., et al. (2022). DFT computational study of pyridazine derivatives as corrosion inhibitors for mild steel in acidic media. GSC Advanced Research and Reviews, 11(03), 106–114. Available at: [Link]

-

A. C. T. C. Dias, et al. (n.d.). Theoretical DFT studies of pyridazine based push-pull π-conjugated heterocyclic systems for SHG nonlinear optics. Universidade do Minho. Available at: [Link]

-

El-Sayed, M. A. A., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PubMed Central. Available at: [Link]

-

Abdel-Alim, A. A., et al. (2026). Discovery of novel pyridazinone derivatives as EGFRWT/ EGFRT790M kinase inhibitors; design, synthesis, antitumor evaluation, and molecular dynamic simulations. PubMed. Available at: [Link]

-

Uysal, M., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI. Available at: [Link]

-

PubChem. (n.d.). 5-methylpyridazin-3(4H)-one. PubChem. Available at: [Link]

-

Rahmani, R., et al. (2019). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. SciELO South Africa. Available at: [Link]

-

Vitnik, V. D., et al. (2014). Quantum mechanical and spectroscopic (FT-IR, 13C, 1H NMR and UV) investigations of potent antiepileptic. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 117, 42-53. Available at: [Link]

-

Moussa, I., et al. (2021). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. PubMed Central. Available at: [Link]

-

Gomha, S. M., et al. (2022). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. MDPI. Available at: [Link]

-

Abu-Shqara, E., et al. (2003). Investigations on the structure of 4-methyldihydro-1,3,4-benzotriazepin-5-ones. Tautomer reassignment. PubMed. Available at: [Link]

-

Salimi, F., et al. (2023). Proton tautomerism in (Z)-5-(Furan-2-ylmethylidene)-4-phenylaminothiazol-2(5H)-one: a Computational study. ResearchGate. Available at: [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives [mdpi.com]

- 4. Discovery of novel pyridazinone derivatives as EGFRWT/ EGFRT790M kinase inhibitors; design, synthesis, antitumor evaluation, and molecular dynamic simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-methylpyridazin-3(4H)-one | C5H6N2O | CID 55280243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Investigations on the structure of 4-methyldihydro-1,3,4-benzotriazepin-5-ones. Tautomer reassignment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. repositorium.uminho.pt [repositorium.uminho.pt]

- 8. scispace.com [scispace.com]

- 9. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Introduction: The Pyridazinone Core in Modern Drug Discovery

An Application Guide to the Synthesis of 5-Methylpyridazin-3(4H)-one Derivatives

The pyridazinone ring system is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique arrangement of two adjacent nitrogen atoms within a six-membered ring imparts specific electronic and steric properties, making it a "privileged scaffold" for interacting with a wide array of biological targets. Derivatives of pyridazinone have demonstrated a remarkable spectrum of pharmacological activities, including antihypertensive, anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2][3][4] This versatility has established the pyridazinone core as a foundational building block in the development of novel therapeutic agents.

Within this important class of compounds, 5-methylpyridazin-3(4H)-one and its related structures serve as crucial intermediates and target molecules. Their synthesis is a key step for researchers aiming to explore new chemical space in drug development and agrochemical research.[5][6] This guide provides a detailed overview of the primary synthetic routes, step-by-step experimental protocols, and critical insights into the characterization and troubleshooting of these valuable compounds.

Pillar 1: Strategic Approaches to Pyridazinone Synthesis

The most direct and widely adopted method for synthesizing the 4,5-dihydropyridazin-3(2H)-one core, the immediate precursor to many target derivatives, is the cyclocondensation of a γ-keto acid with hydrazine hydrate.[7][8]

The Levulinic Acid Route: A Foundational Strategy

For the synthesis of 6-methyl-4,5-dihydropyridazin-3(2H)-one (the saturated precursor to 5-methylpyridazin-3(4H)-one), the γ-keto acid of choice is levulinic acid (4-oxopentanoic acid). This commercially available and bio-renewable starting material makes this route both efficient and cost-effective.[9][10]

Causality of the Reaction Mechanism: The reaction proceeds through a well-established two-step intramolecular process:

-

Hydrazone Formation: The more nucleophilic nitrogen atom of hydrazine hydrate performs a nucleophilic attack on the electrophilic ketone carbonyl of levulinic acid. This is followed by dehydration to form a hydrazone intermediate. This step is typically rapid and occurs under acidic or neutral conditions.[11]

-

Intramolecular Cyclization (Acylation): The terminal amino group of the hydrazone intermediate then acts as a nucleophile, attacking the carboxylic acid carbonyl. This intramolecular acylation, followed by the elimination of a water molecule, results in the formation of the stable, six-membered dihydropyridazinone ring.[7] This cyclization is often the rate-determining step and may require heating to proceed to completion.

// Node styles start_material [label="γ-Keto Acid\n(e.g., Levulinic Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent [label="Hydrazine Hydrate\n(NH2NH2·H2O)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate [label="Hydrazone Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; core_product [label="6-R-4,5-Dihydropyridazin-3(2H)-one\n(Core Structure)", fillcolor="#34A853", fontcolor="#FFFFFF"]; derivatization [label="Derivatization Reactions", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; final_products [label="Target Derivatives\n(e.g., N-Alkylation, C4-Condensation, Oxidation)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges and Labels start_material -> intermediate [label=" 1. Nucleophilic Attack\n(Hydrazone Formation)"]; reagent -> intermediate; intermediate -> core_product [label=" 2. Intramolecular Cyclization\n(Heat)"]; core_product -> derivatization [label="Post-Synthesis Modification"]; derivatization -> final_products;

// Invisible edges for alignment {rank=same; start_material; reagent;} } dot Caption: General workflow for pyridazinone synthesis.

Pillar 2: Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of the core pyridazinone structure and a representative derivative.

Protocol 1: Synthesis of 6-Methyl-4,5-dihydropyridazin-3(2H)-one

This protocol describes the foundational synthesis from levulinic acid.

Materials and Reagents:

-

Levulinic acid (4-oxopentanoic acid)

-

Hydrazine hydrate (80% solution or higher)

-

Ethanol or Water (as solvent)

-

Glacial acetic acid (optional, catalyst)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Beaker, Buchner funnel, and filter paper

-

Ice bath

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve levulinic acid (11.6 g, 0.1 mol) in 100 mL of ethanol.

-

Reagent Addition: While stirring, slowly add hydrazine hydrate (6.25 mL, ~0.1 mol, 80% solution) to the flask. A mild exotherm may be observed. A few drops of glacial acetic acid can be added to catalyze hydrazone formation.

-

Cyclization: Attach a reflux condenser and heat the mixture to reflux (approximately 80-90°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase such as Toluene:Ethyl acetate:Formic acid (5:4:1).[12] The reaction is typically complete within 4-6 hours.

-

Workup and Isolation: After the reaction is complete (as indicated by the consumption of levulinic acid), remove the flask from the heat and allow it to cool to room temperature.

-

Precipitation: Cool the reaction mixture further in an ice bath for 30-60 minutes. The product will precipitate as a white or off-white solid.

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight. The expected yield is typically in the range of 80-90%.

Self-Validation/Characterization:

-

Melting Point: The purified product should have a sharp melting point, consistent with literature values.

-

IR (KBr, cm⁻¹): Expect characteristic peaks around 3200 (N-H stretch), 1660-1680 (C=O, amide stretch), and 2800-3000 (C-H stretches).

-

¹H NMR (DMSO-d₆, δ ppm): Expect signals corresponding to the methyl group (singlet, ~1.9-2.0 ppm), two methylene groups (triplets, ~2.2-2.8 ppm), and an NH proton (broad singlet, ~10.5-11.0 ppm).

Protocol 2: Derivatization via Condensation with an Aromatic Aldehyde

This protocol details the synthesis of a 4-benzylidene derivative, a common modification to explore structure-activity relationships.[1][8]

Materials and Reagents:

-

6-Methyl-4,5-dihydropyridazin-3(2H)-one (from Protocol 1)

-

Aromatic aldehyde (e.g., p-chlorobenzaldehyde)

-

Sodium ethoxide solution or solid sodium ethoxide

-

Absolute ethanol

-

Standard reaction and workup equipment

Procedure:

-

Alkoxide Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), prepare a solution of sodium ethoxide by carefully dissolving sodium metal (0.23 g, 0.01 mol) in 50 mL of absolute ethanol. Alternatively, use a commercially available solution.

-

Reactant Addition: To the stirred sodium ethoxide solution, add 6-methyl-4,5-dihydropyridazin-3(2H)-one (1.12 g, 0.01 mol). Stir for 15 minutes until a clear solution or fine suspension forms.

-

Aldehyde Addition: Add the aromatic aldehyde (e.g., p-chlorobenzaldehyde, 1.41 g, 0.01 mol) dissolved in a minimal amount of absolute ethanol.

-

Reaction: Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice-cold water and acidify with dilute HCl until the pH is ~6-7.

-

Isolation and Purification: The solid product will precipitate. Collect the solid by vacuum filtration, wash with water, and dry. Recrystallize from a suitable solvent like ethanol or acetic acid to obtain the pure product.

Pillar 3: Data Presentation and Characterization Workflow

Effective drug development relies on the systematic synthesis and evaluation of derivatives. The table below summarizes expected outcomes for the derivatization of 6-methyl-4,5-dihydropyridazin-3(2H)-one with various aldehydes.

| Entry | Aldehyde | Product Structure | Expected Yield (%) |

| 1 | Benzaldehyde | 4-Benzylidene-6-methyl-4,5-dihydropyridazin-3(2H)-one | 75-85 |

| 2 | p-Chlorobenzaldehyde | 4-(4-Chlorobenzylidene)-6-methyl-4,5-dihydropyridazin-3(2H)-one | 80-90 |

| 3 | p-Anisaldehyde | 4-(4-Methoxybenzylidene)-6-methyl-4,5-dihydropyridazin-3(2H)-one | 70-80 |

// Node styles process_node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_node [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; analysis_node [shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; final_node [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Nodes A [label="Reaction Complete\n(TLC Confirmation)", node_class=process_node]; B [label="Workup & Crude Isolation", node_class=process_node]; C [label="Purification\n(Recrystallization / Chromatography)", node_class=process_node]; D [label="Is the sample pure?", node_class=check_node]; E [label="Structural Analysis", node_class=process_node]; F [label="NMR (¹H, ¹³C)", node_class=analysis_node]; G [label="Mass Spectrometry (MS)", node_class=analysis_node]; H [label="IR Spectroscopy", node_class=analysis_node]; I [label="Pure, Characterized\nCompound", node_class=final_node];

// Edges A -> B; B -> C; C -> D; D -> E [label="Yes"]; D -> C [label="No"]; E -> F; E -> G; E -> H; {F, G, H} -> I [style=invis]; // Grouping analysis nodes invis_node [shape=point, width=0, height=0]; E -> invis_node [arrowhead=none]; invis_node -> F; invis_node -> G; invis_node -> H; F -> I; G -> I; H -> I; } dot Caption: Post-synthesis characterization workflow.

Troubleshooting Common Issues

-

Low Yield in Protocol 1: Ensure the hydrazine hydrate is of good quality. Prolonged heating can sometimes lead to degradation; monitor by TLC and stop the reaction once the starting material is consumed. Ensure the pH is not too acidic, as this can hinder the final cyclization step.

-

Incomplete Condensation in Protocol 2: The methylene protons at the C4 position are weakly acidic. Ensure the base (sodium ethoxide) is anhydrous and stoichiometric. Some sterically hindered or electron-deficient aldehydes may require longer reaction times or stronger bases.

-

Purification Difficulties: If recrystallization fails to yield a pure product, column chromatography on silica gel using a hexane/ethyl acetate gradient is an effective alternative for purifying both the core structure and its derivatives.

References

-

Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. (2009). Molecules. [Link]

-

Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. [Link]

-

Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. (2014). Molecules. [Link]

-

Product Class 8: Pyridazines. Science of Synthesis. [Link]

-

An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. (2010). Molecules. [Link]

-

Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (2011). International Journal of ChemTech Research. [Link]

-

Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. (2008). Biomedical and Pharmacology Journal. [Link]

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2017). SAR Publication. [Link]

-

Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2023). Scientific Reports. [Link]

-

Synthesis and reactions of some new pyridazinones. (1991). Journal of Chemical Society of Pakistan. [Link]

-

Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. ResearchGate. [Link]

-

Synthesis of Different Substituted Pyridazinone Derivatives and Their Anticonvulsant Activity. ResearchGate. [Link]

-

Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Oriental Journal of Chemistry. [Link]

-

An improved protocol for the synthesis of 3,4-disubstituted isoxazol- 5(4H)-ones through L-valine-mediated. Journal of Chemical Sciences. [Link]

-

7-(4-Chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one: synthesis, solvatomorphism, in vitro anti-inflammatory and cytotoxic activity studies and in silico analysis. (2024). IUCrData. [Link]

-

PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. (2023). Journal of Chemical Technology and Metallurgy. [Link]

-

levulinic acid. Organic Syntheses. [Link]

-

Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. (2024). Journal of Medicinal Chemistry. [Link]

-

New Frontiers in the Catalytic Synthesis of Levulinic Acid: From Sugars to Raw and Waste Biomass as Starting Feedstock. (2020). Catalysts. [Link]

-

A green protocol for the one-pot synthesis of 3,4-disubstituted isoxazole-5(4H)-ones using modified β-cyclodextrin as a catalyst. (2020). Scientific Reports. [Link]

-

Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives. ResearchGate. [Link]

-

Reaction mechanism of the formation of hydrazine into acidic medium. ResearchGate. [Link]

-

Kinetics and reaction engineering of levulinic acid production from aqueous glucose solutions. (2012). ChemSusChem. [Link]

-

Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. (2023). Molecules. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sarpublication.com [sarpublication.com]

- 4. PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT | Journal of Chemical Technology and Metallurgy [j.uctm.edu]

- 5. chemimpex.com [chemimpex.com]

- 6. ceo-web.parra.catholic.edu.au [ceo-web.parra.catholic.edu.au]

- 7. sphinxsai.com [sphinxsai.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. New Frontiers in the Catalytic Synthesis of Levulinic Acid: From Sugars to Raw and Waste Biomass as Starting Feedstock [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

Application Notes & Protocols: 5-Methylpyridazin-3(4H)-one as a Versatile Pharmaceutical Intermediate

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 5-methylpyridazin-3(4H)-one. The pyridazinone core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2] 5-Methylpyridazin-3(4H)-one serves as a crucial, reactive intermediate for the synthesis of complex molecules, particularly in the development of novel therapeutics for neurological disorders, inflammation, and cardiovascular diseases.[1][2][3][4] These application notes detail the compound's properties, provide validated protocols for its synthesis and subsequent derivatization, outline analytical characterization methods, and summarize essential safety and handling procedures.

Introduction and Scientific Context

The pyridazinone heterocycle is a cornerstone in modern drug discovery, with derivatives exhibiting a wide array of pharmacological effects, including antihypertensive, anti-inflammatory, and anticancer activities.[1][2][4] The value of 5-methylpyridazin-3(4H)-one lies in its unique structural features: a reactive lactam moiety, a nucleophilic nitrogen, and a methyl group that can influence both steric and electronic properties of the final compound.[3] This combination makes it an attractive starting point for building libraries of novel compounds.

This guide is designed to be a practical resource, moving beyond simple procedural lists to explain the underlying chemical principles and rationale for each step. By understanding the "why" behind the "how," researchers can better troubleshoot experiments, optimize conditions, and creatively adapt these protocols for their specific synthetic targets.

Physicochemical Properties & Characterization

5-Methylpyridazin-3(4H)-one is a stable, heterocyclic organic compound that typically presents as a yellow solid.[3] Its properties make it suitable for a variety of synthetic transformations common in pharmaceutical development.

| Property | Value | Source |

| IUPAC Name | 5-methyl-4H-pyridazin-3-one | [5][6] |

| CAS Number | 1207175-12-9 | [3][5][6] |

| Molecular Formula | C₅H₆N₂O | [3][6] |

| Molecular Weight | 110.12 g/mol | [3][6] |

| Appearance | Yellow solid | [3] |

| Purity | ≥ 95% (HPLC) | [3] |

| Storage Conditions | Store at 0-8°C in a dry, well-ventilated place. | [3][7] |

General Synthesis Protocol for Pyridazinone Scaffolds

The following protocol outlines a general and robust method for synthesizing the pyridazinone core, adapted from established literature procedures for similar heterocyclic systems. The key transformation is the cyclocondensation of a γ-ketoacid precursor with hydrazine.

Workflow for Pyridazinone Synthesis

Caption: General workflow for pyridazinone synthesis.

Detailed Step-by-Step Protocol

Objective: To synthesize a 5-substituted pyridazin-3(4H)-one derivative.

Materials:

-

Levulinic acid (or other suitable γ-ketoacid)

-

Hydrazine hydrate

-

Ethanol, anhydrous

-

Potassium carbonate (K₂CO₃)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for chromatography

-

Standard laboratory glassware, heating mantle, and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the γ-ketoacid (1.0 eq) in anhydrous ethanol (approx. 0.2 M concentration).

-